molecular formula C29H25N3O4S2 B11977659 N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11977659
M. Wt: 543.7 g/mol
InChI Key: PCVODCQLPUJCGK-QPLCGJKRSA-N
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Description

N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a thiazolidine ring, and an acetamide group, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the indole and thiazolidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Compared to other similar compounds, N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C29H25N3O4S2

Molecular Weight

543.7 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C29H25N3O4S2/c1-3-36-21-15-13-20(14-16-21)30-24(33)17-31-23-12-8-7-11-22(23)25(27(31)34)26-28(35)32(29(37)38-26)18(2)19-9-5-4-6-10-19/h4-16,18H,3,17H2,1-2H3,(H,30,33)/b26-25-

InChI Key

PCVODCQLPUJCGK-QPLCGJKRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)C2=O

Origin of Product

United States

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